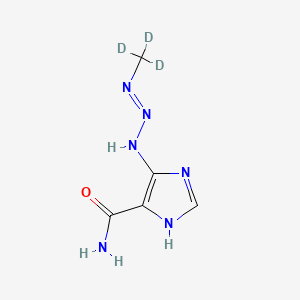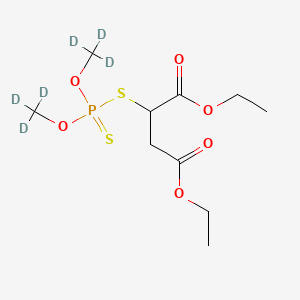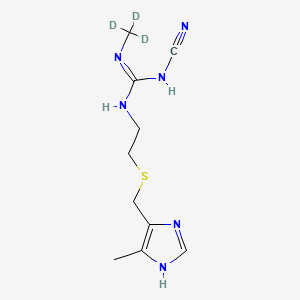
Cimetidine-d3
説明
Cimetidine-d3 is the deuterium labeled version of Cimetidine . It is an orally active and inverse histamine H2 receptor antagonist with a Ki of 0.6 μM . Cimetidine is an inverse agonist and has anti-cancer and anti-inflammatory activity .
Synthesis Analysis
A simple and economical synthesis of cimetidine is described. It is based on the reaction of 4‐halomethyl‐5‐methylimidazole with N‐cyano‐N′‐methyl‐N″‐(2‐mercaptoethyl)guanidine in water‐ethanol at pH 9.0 ± 0.3. Pure crystalline cimetidine is obtained in about 75% yield .
Molecular Structure Analysis
The molecular formula for Cimetidine-d3 is C10H13D3N6S. The average mass is 255.358 Da and the monoisotopic mass is 255.134552 Da .
Chemical Reactions Analysis
Cimetidine is a well-known enzyme inhibitor of several CYP isoforms, including 1A2, 2C9, 2D6, 3A4 P450 isoforms . It is a competitive histamine H2-receptor antagonist that inhibits gastric acid secretion and reduces pepsin output .
Physical And Chemical Properties Analysis
Cimetidine-d3 is a white to off-white crystalline powder. Its melting point is 141-143°C (base), 193°C dec (hydrochloride). It is soluble (1.14%) in water at 37°C; soluble in ethanol; very slightly soluble in chloroform; insoluble in diethyl ether .
科学的研究の応用
Pharmacokinetics and Drug Interactions : Cimetidine has been used to investigate the tubular secretion of organic cations in the human kidney. It's a potent inhibitor of multidrug and toxin extrusions (MATE1 and MATE2-K) but not of organic cation transporter 2 (OCT2), suggesting its role in drug-drug interactions in renal elimination (Ito et al., 2012).
Radioligand Binding Studies : 3H-Cimetidine has been used in radioligand binding experiments to study the H2-receptor, although it has limitations in these types of investigations due to the lack of correlation between displacement of specific 3H-cimetidine binding and H2-receptor activity (Warrander et al., 1983).
Ecotoxicology : Cimetidine's ecotoxicological effects have been evaluated in various aquatic organisms, with potential consequences for endocrine disruption in the aquatic environment needing further investigation (Lee et al., 2015).
Chemical Stability and Detection : Research has also focused on developing methods for detecting cimetidine in biological samples, such as using gold nanoparticles for colorimetric detection of cimetidine in human urine (Hu et al., 2018).
Molecular Biology : Studies on cimetidine's effects on nitric oxide production and its interaction with cytochrome P-450 in a soft-tissue inflammation model in horses have been conducted, revealing its potential to modulate inflammatory responses (Hunter et al., 1999).
Crystalline Polymorphism : Cimetidine's crystalline polymorphism has been analyzed, with forms exhibiting different melting points and stabilities, contributing to our understanding of its physical chemistry (Céolin & Rietveld, 2017).
Safety And Hazards
When handling Cimetidine-d3, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid contact with skin, eyes, or clothing. Avoid dust formation .
Relevant Papers
A literature review suggests that the potential effect that medications may have on the vitamin D status is rarely taken into consideration . This includes drugs like Cimetidine-d3. The review suggests that providers of health care ought to be alert to the potential of vitamin D depletions induced by medications, especially in elderly people exposed to multiple-drug therapy, and to provide supplementation if required .
特性
IUPAC Name |
1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIXAKUUQRKLND-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C(NCCSCC1=C(NC=N1)C)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimetidine-d3 | |
CAS RN |
1185237-29-9 | |
| Record name | 1-cyano-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-2-(trideuteriomethyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)


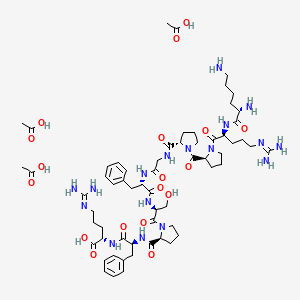

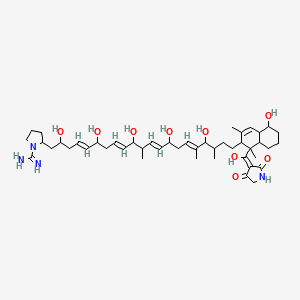
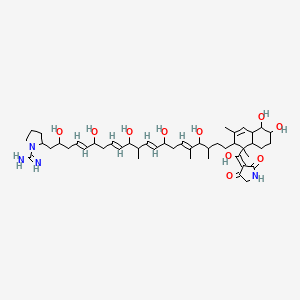
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)


